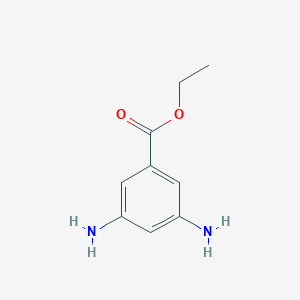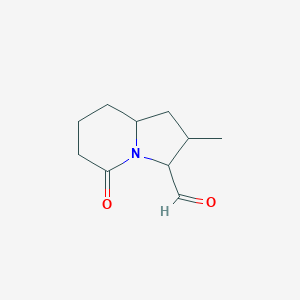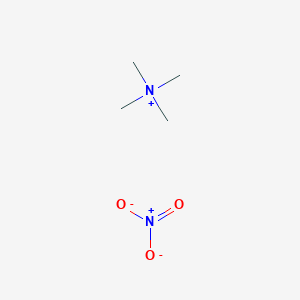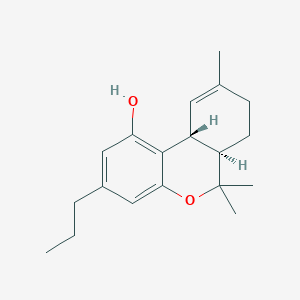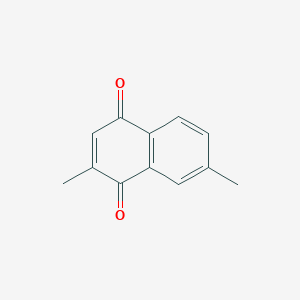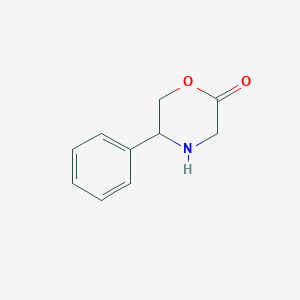
5-Phenylmorpholin-2-one
Übersicht
Beschreibung
5-Phenylmorpholin-2-one is a chiral morpholinone derivative that has gained significant attention in recent years due to its potential therapeutic and industrial applications. This compound is characterized by a morpholine ring substituted with a phenyl group at the 5-position and a carbonyl group at the 2-position. It exists in both ® and (S) enantiomeric forms, each exhibiting distinct biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One of the common synthetic routes for 5-Phenylmorpholin-2-one involves the diastereocontrolled Strecker reaction. Iminium ions derived from (S)-5-Phenylmorpholin-2-one undergo diastereoselective Strecker reactions using copper(I) cyanide and anhydrous hydrochloric acid. The major adducts from this reaction can be degraded to D-α-amino acids .
Another method involves the oxidative imidation reactions. A mild and sustainable procedure for the functionalization of morpholin-2-ones by oxidative imidation reactions has been developed. This method uses copper(I) chloride as a catalyst in the presence of acetic acid and molecular oxygen as the sole oxidant, operating under mild conditions .
Industrial Production Methods
Industrial production methods for this compound typically involve the use of commercially available protected amino acids or aryl amines as starting materials. These starting materials undergo various chemical transformations, including cyclization and functionalization, to yield the desired morpholinone derivative .
Analyse Chemischer Reaktionen
Types of Reactions
5-Phenylmorpholin-2-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various functionalized derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Substitution reactions, such as the Mannich reaction, can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Copper(I) chloride and molecular oxygen are commonly used as reagents for oxidative imidation reactions.
Reduction: Various reducing agents, such as sodium borohydride, can be used for reduction reactions.
Substitution: The Mannich reaction involves the use of aldehydes and boronic acids as reagents.
Major Products Formed
Oxidation: Functionalized morpholinone derivatives.
Reduction: Reduced forms of this compound.
Substitution: Chiral iminium intermediates and their derivatives.
Wissenschaftliche Forschungsanwendungen
5-Phenylmorpholin-2-one has a wide range of scientific research applications, including:
Chemistry: It is used as a ligand in various catalytic reactions and as an intermediate in the synthesis of chiral alcohols.
Biology: The compound exhibits biological activities, including anti-inflammatory, analgesic, and antitumor effects.
Medicine: It has potential therapeutic applications due to its biological activities.
Industry: The compound is used in the production of functionalized polymers and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 5-Phenylmorpholin-2-one involves its interaction with various molecular targets and pathways. For example, in the Strecker reaction, iminium ions derived from the compound undergo diastereoselective reactions to form D-α-amino acids . The compound’s biological activities are likely mediated through its interaction with specific enzymes and receptors, although the exact molecular targets and pathways are still under investigation.
Vergleich Mit ähnlichen Verbindungen
5-Phenylmorpholin-2-one can be compared with other similar compounds, such as:
This compound hydrochloride: This compound is a hydrochloride salt form of this compound and exhibits similar biological activities.
N-Phenyl morpholin-2-one: This compound is another morpholinone derivative with similar structural features and applications.
The uniqueness of this compound lies in its chiral nature and the specific biological activities exhibited by its enantiomers.
Eigenschaften
IUPAC Name |
5-phenylmorpholin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c12-10-6-11-9(7-13-10)8-4-2-1-3-5-8/h1-5,9,11H,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMYHFJFAHHKICH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NCC(=O)O1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10575739 | |
| Record name | 5-Phenylmorpholin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10575739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
134872-85-8 | |
| Record name | 5-Phenylmorpholin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10575739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


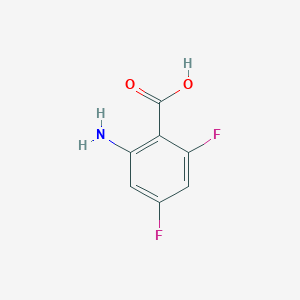
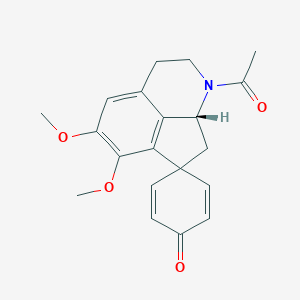
![3,4,7,8-Tetrahydropyrazino[1,2-d][1,4]diazepine-1,9(2H,6H)-dione](/img/structure/B162163.png)
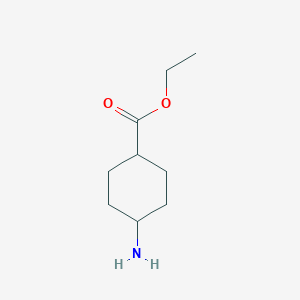
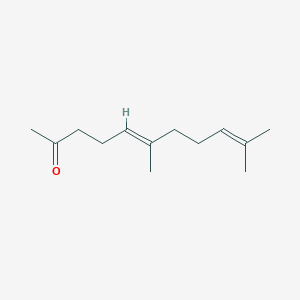
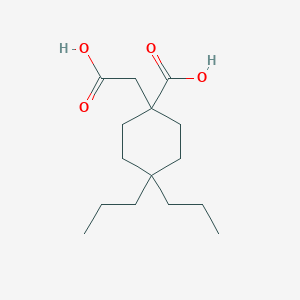
![3-Methoxy-5-methyl-2-[(2E,6E)-3,7,11-trimethyl-2,6,10-dodecatrienyl]phenol](/img/structure/B162168.png)

![7-fluoropyrrolo[1,2-a]quinoxalin-4(5H)-one](/img/structure/B162175.png)
